molecular formula C₂₅H₂₉NO₆ B1139738 Benzyl 2-acetamido-3-O-allyl-4,6-O-benzylidene-2-deoxy-a-D-glucopyranoside CAS No. 60920-72-1

Benzyl 2-acetamido-3-O-allyl-4,6-O-benzylidene-2-deoxy-a-D-glucopyranoside

Cat. No.: B1139738
CAS No.: 60920-72-1
M. Wt: 439.5
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Description

Benzyl 2-acetamido-3-O-allyl-4,6-O-benzylidene-2-deoxy-α-D-glucopyranoside is a complex carbohydrate derivative. It is a synthetic compound often used in biochemical research due to its unique structural properties and reactivity. This compound is particularly significant in the study of glycosylation processes and the synthesis of glycosides.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl 2-acetamido-3-O-allyl-4,6-O-benzylidene-2-deoxy-α-D-glucopyranoside typically involves multiple steps:

    Protection of Hydroxyl Groups: The hydroxyl groups of the glucopyranoside are protected using benzylidene groups to prevent unwanted reactions.

    Introduction of Acetamido Group: The acetamido group is introduced through acetylation, often using acetic anhydride in the presence of a base like pyridine.

    Allylation: The allyl group is introduced via an allylation reaction, typically using allyl bromide and a base such as sodium hydride.

    Deprotection: The final step involves the removal of protecting groups under acidic or basic conditions to yield the desired compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving automated synthesis and purification systems. Key considerations include the use of high-purity reagents, controlled reaction conditions, and efficient purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

Benzyl 2-acetamido-3-O-allyl-4,6-O-benzylidene-2-deoxy-α-D-glucopyranoside can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or aldehydes.

    Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride, resulting in the formation of alcohols.

    Substitution: Nucleophilic substitution reactions can occur, especially at the allyl group, using nucleophiles such as thiols or amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles like thiols or amines in the presence of a base such as sodium hydride.

Major Products

    Oxidation: Carboxylic acids or aldehydes.

    Reduction: Alcohols.

    Substitution: Thiol or amine derivatives.

Scientific Research Applications

Chemistry

In chemistry, Benzyl 2-acetamido-3-O-allyl-4,6-O-benzylidene-2-deoxy-α-D-glucopyranoside is used as a building block for the synthesis of more complex carbohydrates and glycosides. It serves as a model compound for studying glycosylation reactions and the mechanisms of carbohydrate synthesis.

Biology

In biological research, this compound is used to study the interactions between carbohydrates and proteins, particularly in the context of cell signaling and recognition processes. It is also used in the synthesis of glycoproteins and glycolipids.

Medicine

In medicine, Benzyl 2-acetamido-3-O-allyl-4,6-O-benzylidene-2-deoxy-α-D-glucopyranoside is explored for its potential in drug development, particularly in designing inhibitors for enzymes involved in glycosylation. It is also used in the development of diagnostic tools for detecting carbohydrate-related diseases.

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it valuable in the synthesis of polymers and other advanced materials.

Mechanism of Action

The mechanism of action of Benzyl 2-acetamido-3-O-allyl-4,6-O-benzylidene-2-deoxy-α-D-glucopyranoside involves its interaction with specific enzymes and proteins. The acetamido group and the allyl group play crucial roles in binding to active sites of enzymes, thereby inhibiting their activity. This inhibition can affect various metabolic pathways, particularly those involved in glycosylation.

Comparison with Similar Compounds

Similar Compounds

  • Benzyl 2-acetamido-4,6-O-benzylidene-2-deoxy-α-D-glucopyranoside
  • Benzyl 2-acetamido-3-O-allyl-2-deoxy-α-D-glucopyranoside
  • Benzyl 2-acetamido-3-O-allyl-4,6-O-benzylidene-2-deoxy-β-D-glucopyranoside

Uniqueness

Benzyl 2-acetamido-3-O-allyl-4,6-O-benzylidene-2-deoxy-α-D-glucopyranoside is unique due to its specific combination of functional groups, which confer distinct reactivity and binding properties. The presence of both the acetamido and allyl groups allows for versatile chemical modifications and interactions, making it a valuable tool in various research and industrial applications.

This detailed overview should provide a comprehensive understanding of Benzyl 2-acetamido-3-O-allyl-4,6-O-benzylidene-2-deoxy-α-D-glucopyranoside, its preparation, reactions, applications, and unique characteristics

Properties

IUPAC Name

N-[(4aR,6S,7R,8R,8aS)-2-phenyl-6-phenylmethoxy-8-prop-2-enoxy-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-7-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H29NO6/c1-3-14-28-23-21(26-17(2)27)25(29-15-18-10-6-4-7-11-18)31-20-16-30-24(32-22(20)23)19-12-8-5-9-13-19/h3-13,20-25H,1,14-16H2,2H3,(H,26,27)/t20-,21-,22-,23-,24?,25+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZVLJDUAASSUFR-WYXLOIEBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1C(C2C(COC(O2)C3=CC=CC=C3)OC1OCC4=CC=CC=C4)OCC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N[C@@H]1[C@H]([C@H]2[C@@H](COC(O2)C3=CC=CC=C3)O[C@@H]1OCC4=CC=CC=C4)OCC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H29NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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